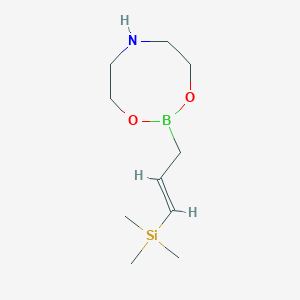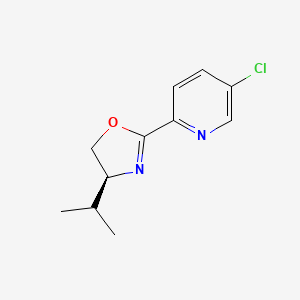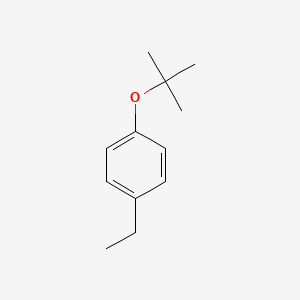![molecular formula C18N6O9 B8196785 6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone](/img/structure/B8196785.png)
6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone is a complex heterocyclic compound with a molecular formula of C18N6O9 and a molecular weight of 444.23 g/mol . This compound is known for its unique structure, which includes multiple fused rings and nitrogen atoms, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone typically involves the reaction of hexaazatriphenylene trianhydride with appropriate reagents under controlled conditions . One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and refluxing the mixture under an inert atmosphere . The reaction yields the desired compound with a high degree of purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce lower oxidation states .
Applications De Recherche Scientifique
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone has several scientific research applications:
Mécanisme D'action
The mechanism by which Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone exerts its effects involves interactions with molecular targets such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexaazatriphenylene trianhydride: A precursor in the synthesis of the compound.
Dibenzo[f,h]furo[2,3-b]quinoxaline: Another heterocyclic compound with similar structural features.
Uniqueness
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone is unique due to its multiple fused rings and nitrogen atoms, which confer distinct chemical and physical properties .
Propriétés
IUPAC Name |
6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18N6O9/c25-13-7-8(14(26)31-13)20-2-1(19-7)3-5(22-10-9(21-3)15(27)32-16(10)28)6-4(2)23-11-12(24-6)18(30)33-17(11)29 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTASSOQNDRGAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C3=C(C4=C1N=C5C(=N4)C(=O)OC5=O)N=C6C(=N3)C(=O)OC6=O)N=C7C(=N2)C(=O)OC7=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline](/img/structure/B8196739.png)






![(S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B8196796.png)

![2,7-Bis(pyridin-4-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8196812.png)
![3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8196816.png)

